

YH250: A Technical Guide to its Potential Therapeutic Applications

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Compound of Interest		
Compound Name:	YH250	
Cat. No.:	B1193870	Get Quote

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Abstract

YH250 is a novel small molecule that acts as a selective antagonist of the protein-protein interaction between the transcriptional coactivator p300 and β -catenin. This targeted disruption of a key signaling node has demonstrated significant therapeutic potential in preclinical models, particularly in the realm of regenerative medicine and potentially in oncology. This document provides a comprehensive technical overview of **YH250**, summarizing its mechanism of action, preclinical efficacy data, and detailed methodologies for key experimental procedures.

Introduction

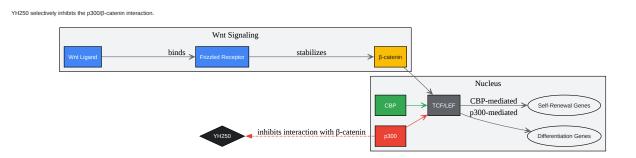
The Wnt/ β -catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell function. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and fibrotic disorders. A key event in canonical Wnt signaling is the interaction of stabilized β -catenin with transcriptional coactivators, primarily the highly homologous CREB-binding protein (CBP) and p300. While structurally similar, these coactivators can drive distinct transcriptional programs. The selective modulation of these interactions, therefore, presents a promising therapeutic strategy. **YH250** has emerged as a potent and selective inhibitor of the p300/ β -catenin interaction, demonstrating a unique pharmacological profile with significant therapeutic implications.



Mechanism of Action

YH250 selectively disrupts the interaction between p300 and β -catenin, with a greater than 200-fold selectivity over the CBP/ β -catenin interaction. This selective antagonism is crucial to its mechanism of action. By inhibiting the p300/ β -catenin axis, **YH250** is thought to shift the balance of β -catenin-mediated transcription towards CBP-dependent gene expression. This shift has been shown to favor the self-renewal and expansion of stem and progenitor cells, while inhibiting differentiation pathways that are often promoted by p300.

Signaling Pathway Diagram



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Caption: **YH250** selectively inhibits the p300/ β -catenin interaction.

Therapeutic Applications

The primary therapeutic application of **YH250** investigated to date is in the mitigation of hematopoietic acute radiation syndrome (H-ARS). Preclinical studies have also suggested a potential role in oncology, although specific data in this area is currently limited in the public domain.



Hematopoietic Recovery Following Radiation

Preclinical studies in murine models have demonstrated the efficacy of **YH250** in promoting hematopoietic recovery after lethal or sub-lethal doses of total body irradiation. A single administration of **YH250** 24 hours post-irradiation has been shown to accelerate the recovery of multiple blood lineages and improve overall survival.

Parameter	Radiation Dose	YH250 Treatment	Control Group	Outcome
Survival	9 Gy (LD100/30)	2 mg/kg s.c. at 24h post- irradiation	Vehicle	50% survival
Survival	8.5 Gy (LD70/30)	2 mg/kg s.c. at 24h post- irradiation	Vehicle	100% survival
Hematopoietic Recovery	7 Gy	2 mg/kg s.c. at 24h post- irradiation	Vehicle	Accelerated multi-lineage recovery
Body Weight	7 Gy	2 mg/kg s.c. at 24h post- irradiation	Vehicle	Significantly less weight loss

Note: The above data is compiled from preclinical studies in murine models. The full dataset and detailed statistical analysis were not publicly available.

YH250 is believed to promote hematopoietic recovery by stimulating the symmetric, non-differentiative expansion of the surviving hematopoietic stem and progenitor cell (HSPC) pool. This leads to an accelerated replenishment of all blood cell lineages. This is supported by observed increases in the Lin-CD150+CD48- population (a marker for long-term repopulating HSCs) and increased colony formation in CFC assays from bone marrow of **YH250**-treated animals. The proposed downstream effectors of this process include the upregulation of genes associated with self-renewal and pluripotency, such as Id2, Axin2, and Survivin.

Oncology



While the dysregulation of the p300/β-catenin interaction is implicated in various cancers, specific preclinical studies evaluating the efficacy of **YH250** in cancer models are not yet available in the public domain. The selective inhibition of p300-mediated transcription, which often drives pro-proliferative and anti-apoptotic gene expression in cancer cells, suggests that **YH250** could have therapeutic potential in this area. Further research is warranted to explore the anti-tumor activity of **YH250** in various cancer types.

Preclinical Development Status

As of the latest available information, **YH250** has not entered into formal clinical trials. No listings for clinical trials involving **YH250** were found on major international clinical trial registries.

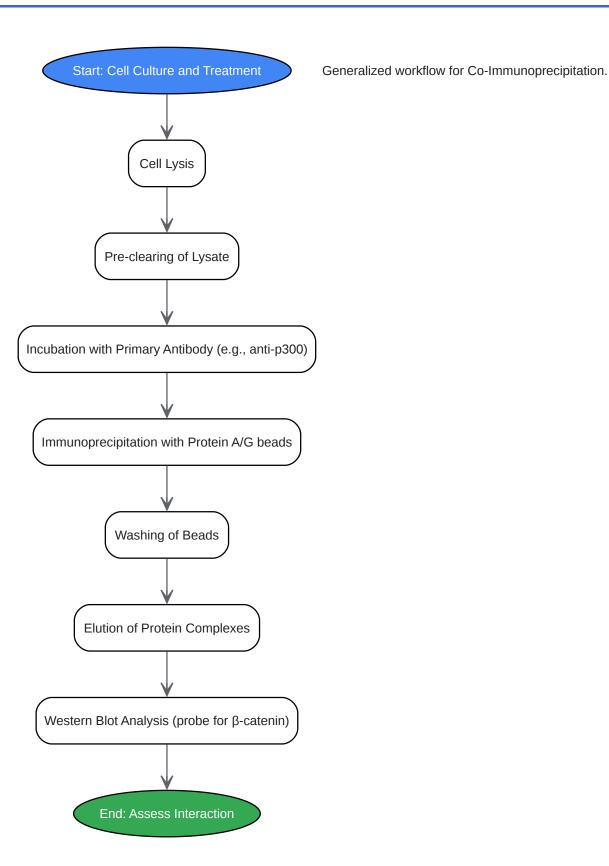
Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the activity of **YH250**. These are based on standard methodologies in the field, as specific, detailed protocols from the primary literature on **YH250** were not fully accessible.

Co-Immunoprecipitation (Co-IP) for p300/β-catenin Interaction

This protocol outlines the general steps to assess the effect of **YH250** on the interaction between p300 and β -catenin.





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